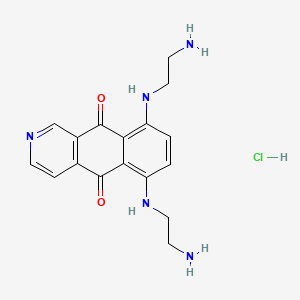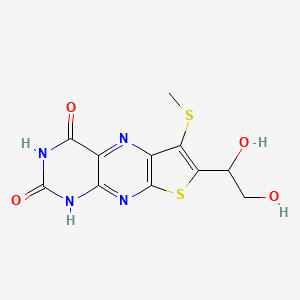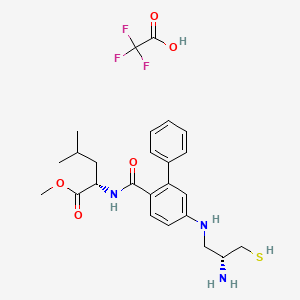
Ggti-286 (tfa)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GGTI-286 (TFA) is a potent, cell-permeable, and selective inhibitor of geranylgeranyltransferase I (GGTase I). This compound is known for its ability to inhibit the processing of the geranylgeranylated protein Rap1A, making it a valuable tool in biochemical and pharmacological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
GGTI-286 (TFA) is synthesized through a series of chemical reactions involving the methyl ester derivative of GGTI-287. The synthesis involves the following steps:
Formation of the intermediate: The intermediate compound is formed by reacting N-4-[2®-Amino-3-mercaptopropyl]amino-2-phenylbenzoyl-(L)-leucine with methyl ester.
Purification: The intermediate is purified using high-performance liquid chromatography (HPLC) to achieve a purity level of ≥90%
Industrial Production Methods
Industrial production methods for GGTI-286 (TFA) involve scaling up the synthetic routes mentioned above. The process includes stringent quality control measures to ensure the compound’s purity and efficacy. The compound is typically stored at -20°C and is shipped under ambient conditions .
Analyse Chemischer Reaktionen
Types of Reactions
GGTI-286 (TFA) primarily undergoes inhibition reactions where it selectively inhibits the geranylgeranylation of proteins. It does not compete with ATP and is not reversible .
Common Reagents and Conditions
Reagents: The synthesis of GGTI-286 (TFA) involves reagents such as N-4-[2®-Amino-3-mercaptopropyl]amino-2-phenylbenzoyl-(L)-leucine and methyl ester.
Conditions: The reactions are typically carried out under controlled temperatures and pH levels to ensure the stability and efficacy of the compound
Major Products Formed
The major product formed from the synthesis of GGTI-286 (TFA) is the trifluoroacetate salt of the compound, which is a potent inhibitor of GGTase I .
Wissenschaftliche Forschungsanwendungen
GGTI-286 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving geranylgeranylation of proteins.
Biology: Employed in research on cell signaling pathways, particularly those involving the protein Rap1A.
Medicine: Investigated for its potential antiproliferative effects in human malignant glioma cells.
Industry: Utilized in the development of biochemical assays and as a research tool in drug discovery
Wirkmechanismus
GGTI-286 (TFA) exerts its effects by selectively inhibiting the geranylgeranylation of the protein Rap1A. This inhibition disrupts the processing and signaling of oncogenic K-Ras4B, leading to significant antiproliferative effects in certain cancer cells. The compound does not compete with ATP and is not reversible .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
FTI-277: Another inhibitor of protein prenylation, but less potent compared to GGTI-286 (TFA).
GGTI-287: The precursor compound to GGTI-286 (TFA), used in its synthesis.
GGTI-2147: Another GGTase I inhibitor with similar properties but different potency levels
Uniqueness
GGTI-286 (TFA) is unique due to its high potency and selectivity for GGTase I. It is approximately 25 times more potent than FTI-277 in inhibiting the processing of the geranylgeranylated protein Rap1A .
Eigenschaften
Molekularformel |
C25H32F3N3O5S |
|---|---|
Molekulargewicht |
543.6 g/mol |
IUPAC-Name |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H31N3O3S.C2HF3O2/c1-15(2)11-21(23(28)29-3)26-22(27)19-10-9-18(25-13-17(24)14-30)12-20(19)16-7-5-4-6-8-16;3-2(4,5)1(6)7/h4-10,12,15,17,21,25,30H,11,13-14,24H2,1-3H3,(H,26,27);(H,6,7)/t17-,21+;/m1./s1 |
InChI-Schlüssel |
VYRZPJBJAUWBNJ-JKSHRDEXSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


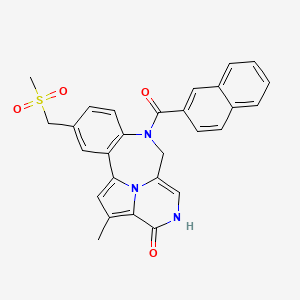
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B12401091.png)

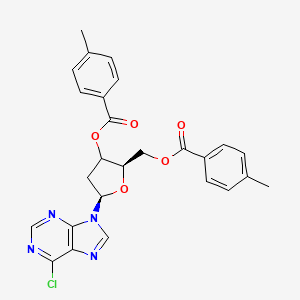
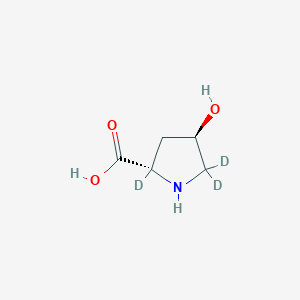
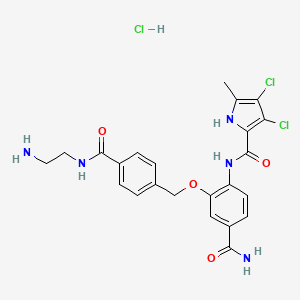

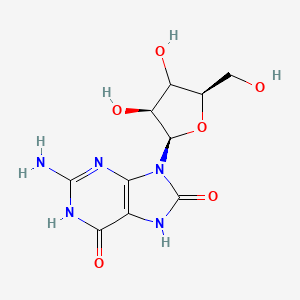
![(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B12401144.png)
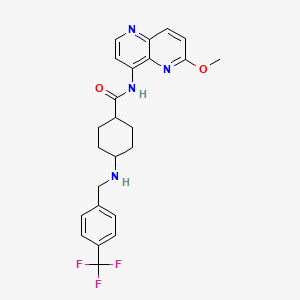
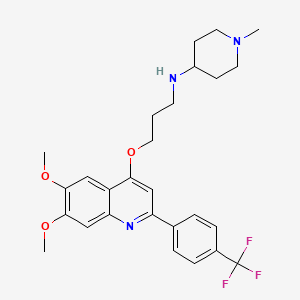
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)
